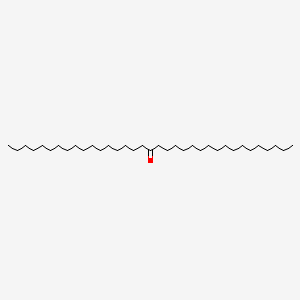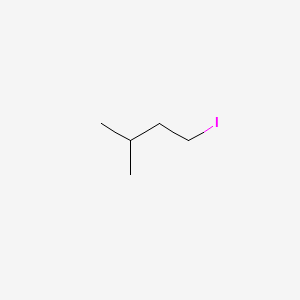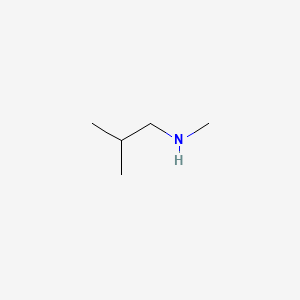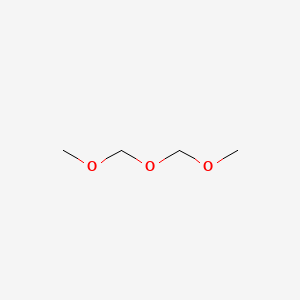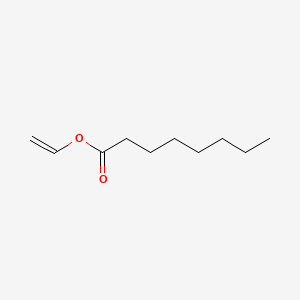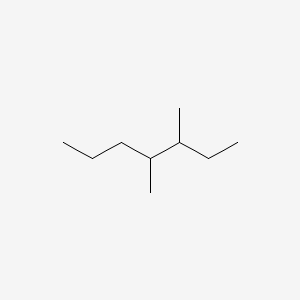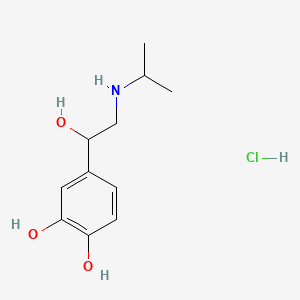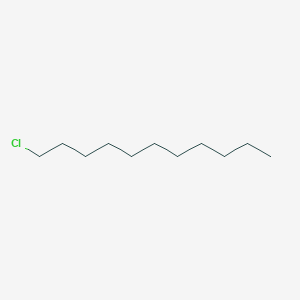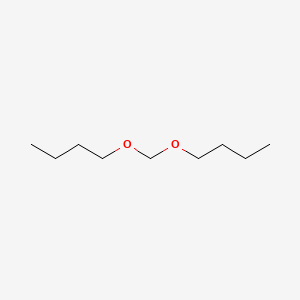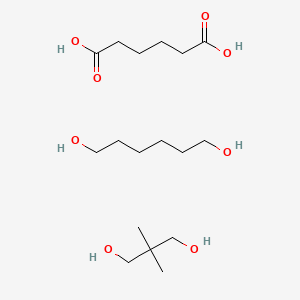
Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid)
Overview
Description
Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid) is a polymeric compound formed through the polycondensation of hexanedioic acid (also known as adipic acid), 2,2-dimethyl-1,3-propanediol (neopentyl glycol), and 1,6-hexanediol. This polymer is known for its excellent mechanical properties, chemical resistance, and thermal stability, making it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol typically involves a polycondensation reaction. The process begins with the esterification of hexanedioic acid with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol. The reaction is usually carried out in the presence of a catalyst, such as titanium tetrabutoxide, at elevated temperatures (around 200-250°C) under reduced pressure to remove the water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this polymer involves continuous polycondensation processes. The reactants are fed into a reactor where they undergo esterification and subsequent polycondensation. The reaction conditions are carefully controlled to ensure high molecular weight and desired polymer properties. The polymer is then extruded, cooled, and pelletized for further processing .
Chemical Reactions Analysis
Types of Reactions
Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid) can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under harsh conditions, leading to the breakdown of the polymer chains.
Hydrolysis: In the presence of water and acidic or basic conditions, the ester bonds in the polymer can be hydrolyzed, resulting in the formation of the original monomers.
Cross-linking: The polymer can undergo cross-linking reactions with suitable cross-linking agents, enhancing its mechanical properties and thermal stability.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under elevated temperatures.
Hydrolysis: Acidic or basic catalysts like sulfuric acid or sodium hydroxide are commonly used.
Cross-linking: Cross-linking agents such as diisocyanates or peroxides are employed under controlled conditions.
Major Products Formed
Oxidation: Breakdown products such as smaller carboxylic acids and alcohols.
Hydrolysis: Original monomers, hexanedioic acid, 2,2-dimethyl-1,3-propanediol, and 1,6-hexanediol.
Cross-linking: Cross-linked polymer networks with enhanced properties.
Scientific Research Applications
Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid) has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices and tissue engineering.
Medicine: Utilized in drug delivery systems and biodegradable implants.
Industry: Applied in the production of high-performance coatings, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol involves its interaction with various molecular targets and pathways. The polymer’s ester bonds can undergo hydrolysis in biological environments, leading to the gradual release of the monomers. These monomers can then participate in metabolic pathways or be excreted from the body. The polymer’s mechanical properties and chemical resistance are attributed to the strong intermolecular forces and cross-linking within the polymer matrix .
Comparison with Similar Compounds
Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid) can be compared with other similar compounds, such as:
Hexanedioic acid, polymer with 1,4-butanediol and 2,2-dimethyl-1,3-propanediol: This polymer has similar mechanical properties but may differ in thermal stability and chemical resistance.
Hexanedioic acid, polymer with 1,6-hexanediol and 1,4-butanediol: This polymer may have different mechanical properties and applications due to the variation in diol components.
The uniqueness of hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol lies in its balanced combination of mechanical strength, chemical resistance, and thermal stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.C6H14O2.C5H12O2/c7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;6-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIBILYKBWAIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)CO.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25214-14-6 | |
| Record name | Adipic acid-1,6-hexanediol-neopentyl glycol copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25214-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25214-14-6 | |
| Record name | Hexanediol, neopentyl glycol, adipic acid polymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025214146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


